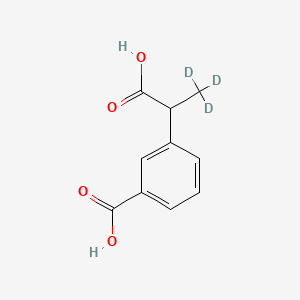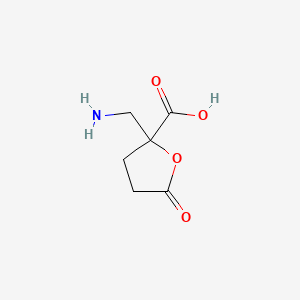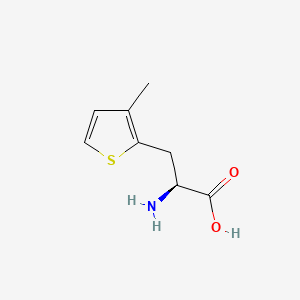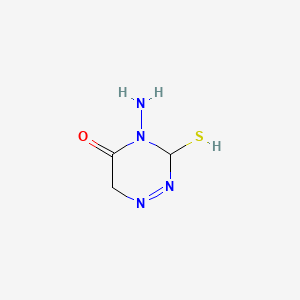
4'-Hydroxy Nimesulide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Hydroxy Nimesulide-d4 is a deuterated derivative of 4’-Hydroxy Nimesulide, a metabolite of Nimesulide. Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2), which helps reduce inflammation and pain . The deuterated form, 4’-Hydroxy Nimesulide-d4, is often used in scientific research to study the pharmacokinetics and metabolism of Nimesulide due to its stable isotopic labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Nimesulide-d4 typically involves the deuteration of 4’-Hydroxy Nimesulide. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .
Industrial Production Methods: Industrial production of 4’-Hydroxy Nimesulide-d4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common to separate and purify the deuterated compound .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Hydroxy Nimesulide-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in the parent compound can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4’-Hydroxy Nimesulide-d4 is extensively used in scientific research, including:
Pharmacokinetics and Metabolism Studies: The deuterated compound is used to trace and study the metabolic pathways of Nimesulide in biological systems.
Drug Development: It helps in understanding the drug’s behavior, stability, and interaction with biological targets.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of Nimesulide and its metabolites.
Biomedical Research: Investigates the anti-inflammatory and analgesic properties of Nimesulide and its derivatives.
Mecanismo De Acción
4’-Hydroxy Nimesulide-d4, like its parent compound, exerts its effects primarily through the inhibition of cyclooxygenase-2 (COX-2). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . Additionally, it may also scavenge free radicals and inhibit the release of histamine and other inflammatory mediators .
Comparación Con Compuestos Similares
Nimesulide: The parent compound, known for its COX-2 inhibitory activity.
4’-Hydroxy Nimesulide: The non-deuterated form, used in similar pharmacokinetic studies.
Other NSAIDs: Compounds like indomethacin, diclofenac, piroxicam, and ibuprofen, which also exhibit anti-inflammatory and analgesic properties.
Uniqueness: 4’-Hydroxy Nimesulide-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .
Propiedades
Número CAS |
1329838-26-7 |
|---|---|
Fórmula molecular |
C13H12N2O6S |
Peso molecular |
328.331 |
Nombre IUPAC |
N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H12N2O6S/c1-22(19,20)14-12-7-2-9(15(17)18)8-13(12)21-11-5-3-10(16)4-6-11/h2-8,14,16H,1H3/i3D,4D,5D,6D |
Clave InChI |
XYHFQSKAUPPPBY-LNFUJOGGSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O |
Sinónimos |
N-[2-(4-Hydroxyphenoxy-d4)-4-nitrophenyl]methanesulfonamide; 4-Hydroxynimesulide-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)


![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)




